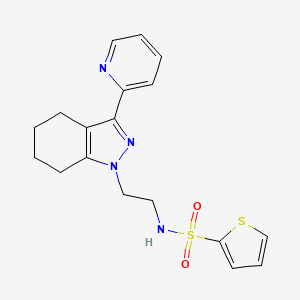
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of action
Benzimidazoles generally exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are involved in a wide range of biological processes, including inflammation, neurotransmission, and cell division .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of action
Benzimidazoles have a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action environment
Factors such as ph, temperature, and the presence of other compounds can affect the activity and stability of benzimidazoles .
生物活性
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a tetrahydroindazole moiety and a thiophene sulfonamide group. Its molecular formula is C18H22N4O2S, indicating a high degree of structural complexity. The sulfonamide group is known for its role in enhancing the solubility and bioactivity of compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to thiophene sulfonamides demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folic acid synthesis.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The presence of the indazole ring has been linked to the ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cell lines .
3. Anti-inflammatory Effects
Sulfonamides are also noted for their anti-inflammatory properties. Research has demonstrated that derivatives can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in cellular models . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in the biosynthesis of nucleic acids.
- Receptor Modulation : It may interact with specific receptors or ion channels to modulate cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that similar compounds can reduce oxidative stress within cells, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
特性
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24,17-9-5-13-25-17)20-11-12-22-16-8-2-1-6-14(16)18(21-22)15-7-3-4-10-19-15/h3-5,7,9-10,13,20H,1-2,6,8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZUMOSMIKPHGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














